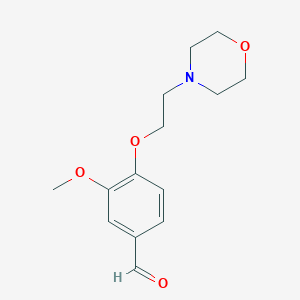
2-Amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-Amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester, is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are known for their diverse biological activities and are often used in pharmaceutical research and development. The methoxy group and the phenylcarbamoyl moiety suggest potential interactions with biological targets, possibly through hydrogen bonding or hydrophobic interactions.
Synthesis Analysis
The synthesis of thiophene derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds, such as 2-aminothiazole derivatives, involves the reaction of acylaminocyanoesters with dithiadiphosphetane disulfide in refluxing benzene . Another related compound, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, was synthesized using the Gewald synthesis technique, which involves a mild base and sulfur powder . These methods highlight the versatility of thiophene chemistry and the potential approaches that could be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is crucial for their biological activity. X-ray crystallography can reveal important structural features, such as the planarity of the thiazole ring and the presence of hydrogen-bonded cycles, which can influence the compound's reactivity and interaction with biological targets . The resonance interaction within the molecule, as indicated by shortened distances between certain atoms, can also affect its chemical properties .
Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions, which can be utilized to modify their structure and enhance their biological properties. For example, the synthesis of Schiff bases from thiophene derivatives involves the treatment with aldehydes to yield compounds with potential antimicrobial activity . The reactivity of the amino group and the carboxylic acid ester functionality in the compound of interest suggests that it could also participate in similar reactions, leading to a wide range of possible derivatives with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. High-performance liquid chromatography (HPLC) can be used to determine the presence and concentration of these compounds in biological samples, indicating their absorption and metabolism in vivo . The presence of substituents like the methoxy group and the phenylcarbamoyl group can affect the compound's lipophilicity, which in turn can influence its pharmacokinetic properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Derivative Synthesis : Studies have detailed the synthesis of various thiophene derivatives, highlighting methodologies that could be applicable to the synthesis and functionalization of 2-Amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester. For instance, Campaigne & Abe (1975) demonstrated the synthesis of isomeric benzo[b] thiophene-2-carboxylic acids, emphasizing the role of esterification and decarboxylation in modifying thiophene compounds Campaigne & Abe, 1975.
Thiophene-Based Dyes : Karcı & Karcı (2012) explored the synthesis of thiophene-based bis-heterocyclic monoazo dyes, indicating the potential application of similar thiophene derivatives in dye manufacturing. The study elaborates on the solvatochromic behavior and tautomeric structures of these dyes Karcı & Karcı, 2012.
Chemical Reactivity and Applications
Chemical Reactivity : Golankiewicz et al. (1985) discussed the reaction of acylaminocyanoesters with thiophene derivatives leading to substituted aminothiazoles. This study showcases the chemical reactivity of thiophene derivatives and their potential in synthesizing novel compounds with specific functionalities Golankiewicz et al., 1985.
Biological Activity : Mabkhot et al. (2017) synthesized novel thiophene-containing compounds, evaluating their antibacterial and antifungal activities. This implies the relevance of thiophene derivatives in medicinal chemistry, especially as potential candidates for antimicrobial agents Mabkhot et al., 2017.
Propiedades
IUPAC Name |
ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-4-22-16(20)12-9(2)13(23-14(12)17)15(19)18-10-5-7-11(21-3)8-6-10/h5-8H,4,17H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDIHVABFGQCSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=C(C=C2)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353468 |
Source


|
| Record name | 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5726-48-7 |
Source


|
| Record name | 2-amino-5-(4-methoxy-phenylcarbamoyl)-4-methyl-thiophene-3-carboxylic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Furan-2-ylmethyl)-amino]-methyl}-8-methyl-1H-quinolin-2-one](/img/structure/B1299923.png)
![(5-o-Tolyloxymethyl-[1,3,4]oxadiazol-2-yl-sulfanyl)-acetic acid](/img/structure/B1299931.png)






![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)


![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)